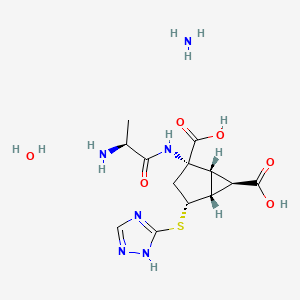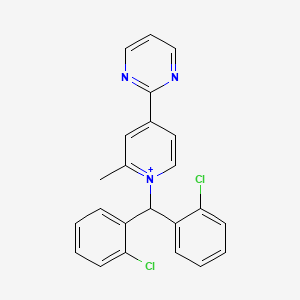
Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-34 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Polarity and Kamlet-Taft Parameters in Ionic Liquids
Research by Lee, Ruckes, & Prausnitz (2008) explored pyridinium ionic liquids, examining how methyl group substitution and alkyl chain length on the cation influence polarity and Kamlet-Taft parameters. These parameters are crucial for understanding the solvent properties of ionic liquids.
2. Thermal and Optical Properties of Bis(Pyridinium Salt)s
Jo, Koh, Han, & Bhowmik (2013) studied bis(pyridinium salt)s with different alkyl chain lengths. They focused on their thermal properties, optical behavior, and potential application as acid sensors, demonstrating the versatility of pyridinium salts in various applications.
3. Complexation with Carboxylatopillar[5]arene
The study by Li et al. (2011) investigated the binding behavior of bis(pyridinium)butane derivatives with carboxylatopillar[5]arene. This research highlights the potential of pyridinium derivatives in forming complex geometries and associations in chemical structures.
4. Cleavage of C-S Bonds and Formation of Cu(I) Cluster
Huang, Gou, Zhu, & Huang (2007) explored the reaction of a ligand with cuprous chloride leading to the formation of a CuI4-centered cluster. This research demonstrates the significance of pyridinium-based ligands in complex metal cluster formation.
5. Molecular Modeling and Experimental Studies
Cadena, Zhao, Snurr, & Maginn (2006) conducted a combined experimental and molecular dynamics study on pyridinium-based ionic liquids. Their work provides insights into the dynamic and thermodynamic properties of these compounds.
6. Identification of Novel Metabolites
Penner, Ho, Bercovici, Chowdhury, & Alton (2010) identified new metabolites of a specific pyridinium compound, contributing to the understanding of its metabolic pathways.
7. Nonlinear Optical Properties of Ruthenium(II) Complexes
The research by Coe et al. (2004) on ruthenium(II) complexes involving pyridinium ligands highlights their potential in nonlinear optics.
8. Synthesis of Cyclobutenes at Room Temperature
Alcaide, Almendros, Fernández, & Lázaro-Milla (2015) demonstrated the use of pyridinium-based 1,2-dipole precursors in synthesizing cyclobutenes under mild conditions, showcasing the reactivity and utility of pyridinium compounds.
9. Coordination Polymeric Anions
Zuber & Ciunik (2007) prepared crystals using pyridinium cations, revealing new types of coordination polymeric anions. This work expands the application of pyridinium in crystallography and coordination chemistry.
10. Nonlinear Optical Properties of Iron(II) Complexes
In 2009, Coe, Foxon, Harper, Raftery, Shaw, Swanson, Asselberghs, Clays, Brunschwig, & Fitch explored the nonlinear optical properties of iron(II) pentacyanide complexes with pyridinium units, contributing to the field of materials science and optics.
Eigenschaften
CAS-Nummer |
1314161-71-1 |
|---|---|
Produktname |
Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)- |
Molekularformel |
C23H18Cl2N3+ |
Molekulargewicht |
407.3175 |
IUPAC-Name |
Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)- |
InChI |
InChI=1S/C23H18Cl2N3/c1-16-15-17(23-26-12-6-13-27-23)11-14-28(16)22(18-7-2-4-9-20(18)24)19-8-3-5-10-21(19)25/h2-15,22H,1H3/q+1 |
InChI-Schlüssel |
XMCRPOCIXNTMIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C2=NC=CC=N2)=CC=[N+]1C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
M-34 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)
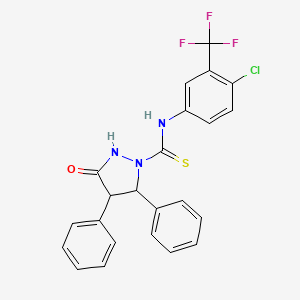
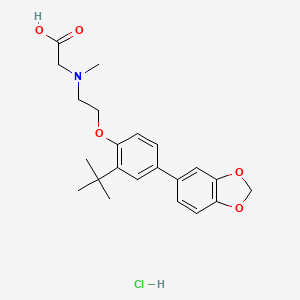

![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)
![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)
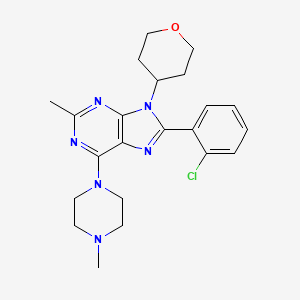
![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)
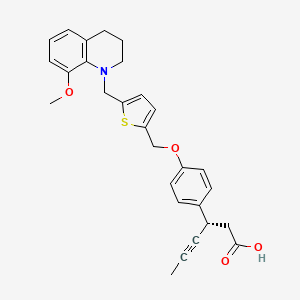
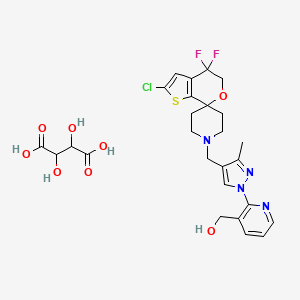
![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)
